2-cyano-N-(2-methylcyclohexyl)acetamide
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Overview
Description
2-cyano-N-(2-methylcyclohexyl)acetamide is an organic compound with the molecular formula C₁₀H₁₆N₂O. It is a member of the cyanoacetamide family, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH₂) attached to a cyclohexyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methylcyclohexyl)acetamide typically involves the reaction of 2-methylcyclohexylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of 2-methylcyclohexylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and improves efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-cyano-N-(2-methylcyclohexyl)acetamide is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog with a similar cyano and acetamide structure but without the cyclohexyl ring.
N-cyanoacetyl-2-methylcyclohexylamine: A closely related compound with a similar structure but different functional groups.
Uniqueness
2-cyano-N-(2-methylcyclohexyl)acetamide is unique due to the presence of the 2-methylcyclohexyl ring, which imparts specific steric and electronic properties. This makes it more selective in its interactions with biological targets and enhances its stability compared to simpler analogs.
Properties
IUPAC Name |
2-cyano-N-(2-methylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h8-9H,2-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUYGCBMIJLBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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